molecular formula C8H13N3 B2873647 1-Cyclopentyl-1H-imidazol-2-amine CAS No. 1239482-07-5

1-Cyclopentyl-1H-imidazol-2-amine

Cat. No.: B2873647
CAS No.: 1239482-07-5
M. Wt: 151.213
InChI Key: KPOCEELKHBZAEK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a cyclopentyl group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. A common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of deep eutectic solvents (DES) for environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-Cyclopentyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazol-2-amine
  • 1-Phenyl-1H-imidazol-2-amine
  • 1-Benzyl-1H-imidazol-2-amine

Uniqueness: 1-Cyclopentyl-1H-imidazol-2-amine is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-cyclopentylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-10-5-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOCEELKHBZAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromocyclopentane (14 mmol) and 2-nitroimidazole (10 mmol) were used to prepare 1-cyclopentyl-2-nitro-1H-imidazole following the alkylation procedure described for Example 181. The product, thus obtained was reduced under hydrogenation conditions as described in general procedure F to afford 1-cyclopentyl-2-amino-1H-imidazole. This aminoimidazole derivative was converted to 1-cyclopentyl-2-isothiocyanato-1H-imidazole following the general procedure A.
Quantity
14 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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